(1-Methoxycyclopropoxy)trimethylsilane
Description
Significance of Cyclopropane (B1198618) Derivatives in Synthetic Strategies
Cyclopropane derivatives are more than just chemical curiosities; they are frequently employed as versatile building blocks in organic synthesis. acs.org The high level of ring strain in cyclopropanes offers a unique driving force for a variety of chemical reactions. researchgate.net This inherent reactivity allows for regio- and stereo-controlled ring-opening reactions, providing access to a wide array of functionalized acyclic and cyclic compounds. acs.orgresearchgate.net The introduction of a cyclopropane ring into a molecule can significantly alter its chemical and biological properties, making cyclopropanation a crucial strategy in the synthesis of complex molecules, including pharmaceuticals and natural products. numberanalytics.comresearchgate.net Their utility as intermediates is predicated on the ability to undergo selective ring cleavage or rearrangement under relatively mild conditions, often guided by the electronic nature of the substituents on the three-membered ring. acs.org
Role of Silyl (B83357) Enol Ethers as Versatile Synthetic Intermediates
Silyl enol ethers are a class of organosilicon compounds that serve as crucial intermediates in organic synthesis. wikipedia.org They are essentially the silylated form of an enolate, which makes them neutral, mild nucleophiles that are more stable and easier to handle than their enolate counterparts. wikipedia.orgrsc.org This stability allows them to be isolated and purified, yet they remain sufficiently reactive to engage with a wide range of electrophiles, such as aldehydes and carbocations, often with the aid of Lewis acid catalysis. wikipedia.org
Their versatility stems from their ability to undergo a variety of carbon-carbon bond-forming reactions, halogenations, oxidations, and other functional group transformations. wikipedia.orgnetlify.app The generation of silyl enol ethers from carbonyl compounds is a well-established process, and the choice of reaction conditions can control the formation of either the kinetic or thermodynamic product, adding another layer of synthetic control. wikipedia.org Hydrolysis of a silyl enol ether regenerates the corresponding carbonyl compound, making them effective protecting groups for enols. wikipedia.org
Historical Context and Evolution of Cyclopropanone (B1606653) Surrogates and Equivalents
Cyclopropanone itself is a highly labile and unstable molecule due to significant ring strain, making it challenging to handle and use directly in synthesis. wikipedia.org Historically, this instability necessitated the development of more stable "surrogates" or "equivalents"—molecules that can be readily converted into cyclopropanone or can react in a manner characteristic of cyclopropanone under specific conditions.
Early approaches focused on generating cyclopropanone in situ for immediate use. wikipedia.org Over time, the focus shifted to the development of more stable and isolable cyclopropanone equivalents. These include cyclopropanone ketals and hemiketals, which are significantly more stable than the parent ketone. wikipedia.orgchemicalbook.com More recently, the enantioselective synthesis of cyclopropanone equivalents, such as 1-sulfonylcyclopropanols, has been a significant advancement, providing access to chiral building blocks for asymmetric synthesis. researchgate.netresearchgate.net These surrogates have proven invaluable in various synthetic applications, including cycloadditions and ring-expansion reactions, demonstrating the evolution from handling a highly reactive species to designing stable, versatile reagents. researchgate.net
Overview of (1-Methoxycyclopropoxy)trimethylsilane within the Class of Cyclopropanone Silyl Enol Ethers
This compound is a prime example of a stable and synthetically useful cyclopropanone equivalent. It belongs to the family of cyclopropanone silyl enol ethers, which also includes the well-studied (1-ethoxycyclopropoxy)trimethylsilane (B107161). chemicalbook.comsigmaaldrich.com These compounds effectively act as homoenolate precursors, providing a three-carbon unit with nucleophilic character at the β-position relative to the original carbonyl group.
The presence of the trimethylsilyl (B98337) group enhances the stability of the enol ether, allowing it to be isolated and stored. The methoxy (B1213986) group, like the ethoxy group in its analogue, influences the reactivity and stability of the molecule. These reagents have found application in the synthesis of a variety of important organic structures, including γ-hydroxy esters, cyclopentenones, and various amino acids. chemicalbook.com Their ability to participate in controlled ring-opening and cycloaddition reactions makes them powerful tools for constructing more complex molecular frameworks.
Below is a table summarizing the key properties of this compound and a related compound.
| Property | This compound | (1-Ethoxycyclopropoxy)trimethylsilane |
| Molecular Formula | C7H16O2Si | C8H18O2Si |
| Molecular Weight | 160.29 g/mol cymitquimica.com | 174.31 g/mol sigmaaldrich.com |
| Boiling Point | Not readily available | 50-53 °C at 22 mmHg chemicalbook.com |
| Density | Not readily available | 0.867 g/mL at 25 °C chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
(1-methoxycyclopropyl)oxy-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2Si/c1-8-7(5-6-7)9-10(2,3)4/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEKVIPBYLKAKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC1)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84098-43-1 | |
| Record name | (1-methoxycyclopropoxy)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Reaction Mechanisms of 1 Methoxycyclopropoxy Trimethylsilane
Electrophilic Reactivity Profiles and Nucleophilic Activation
(1-Methoxycyclopropoxy)trimethylsilane is a versatile bifunctional molecule, possessing both a nucleophilic oxygen atom, rendered so by the electron-donating trimethylsilyl (B98337) group, and an electrophilic carbon atom within the strained cyclopropane (B1198618) ring. This unique combination of functionalities dictates its reactivity, allowing it to act as a precursor to reactive intermediates under specific conditions.
This compound can function as a synthetic equivalent of a β-acyl carbanion, also known as a homoenolate. This reactivity is typically unmasked in the presence of Lewis acids. The Lewis acid coordinates to the oxygen atom of the methoxy (B1213986) group, facilitating the cleavage of a C-C bond within the cyclopropane ring. This ring-opening event generates a homoenolate intermediate, which can then react with various electrophiles.
The general mechanism for the generation of a metal homoenolate from a siloxycyclopropane involves the reaction with a metal halide (a Lewis acid). uwindsor.ca For instance, reaction with titanium tetrachloride (TiCl₄) would lead to the formation of a titanium homoenolate. This intermediate possesses a nucleophilic carbon atom at the β-position relative to the carbonyl group, enabling subsequent reactions with electrophiles such as aldehydes and ketones.
Table 1: Representative Reactions of Siloxycyclopropanes as Homoenolate Equivalents
| Electrophile | Lewis Acid | Product Type |
| Aldehyde | TiCl₄ | γ-Hydroxy ester |
| Ketone | TiCl₄ | γ-Hydroxy ester |
| Acyl Chloride | ZnCl₂ | γ-Keto ester |
This table illustrates the general reactivity of siloxycyclopropanes, which is expected to be applicable to this compound.
The inherent ring strain of the cyclopropane ring in this compound, estimated to be around 27-28 kcal/mol, is a primary driving force for its reactivity. nih.gov Reactions that lead to the opening of this three-membered ring are energetically favorable as they relieve this strain. This principle is central to its utility in organic synthesis.
Activation of the cyclopropane ring can be achieved through various means, leading to strain-release reactions. nih.gov Lewis acid activation, as discussed above, is a common method. The coordination of a Lewis acid weakens the cyclopropane bonds, making them more susceptible to nucleophilic attack or rearrangement.
Protonation of the methoxy group under acidic conditions can also activate the ring, leading to ring-opening and the formation of a carbocationic intermediate. This intermediate can then undergo a variety of subsequent transformations, including nucleophilic capture or rearrangement. The high reactivity of such strained systems makes them valuable precursors for the synthesis of more complex molecular architectures. nih.gov
Cycloaddition Reactions
Pericyclic reactions, including cycloadditions, represent a powerful class of transformations in organic synthesis. msu.edu The strained nature of the cyclopropane ring in this compound suggests its potential participation in such reactions, although specific examples involving this exact molecule are not extensively documented in the literature. The discussion below is based on the general principles of cycloaddition reactions involving similar structures.
[2+2] cycloaddition reactions involve the combination of two two-electron components to form a four-membered ring. rsc.org Thermally initiated [2+2] cycloadditions are often forbidden by the Woodward-Hoffmann rules, but photochemical activation can allow these reactions to proceed. ox.ac.uk
It is conceivable that this compound could participate in [2+2] cycloadditions under photochemical conditions. The double bond equivalent character of the cyclopropane ring could allow it to react with an alkene, leading to the formation of a bicyclo[2.1.0]pentane derivative. However, such reactivity is speculative and would need to be confirmed experimentally.
Beyond simple [2+2] cycloadditions, the reactive intermediates generated from the ring-opening of this compound could participate in other pericyclic reactions or initiate cascade cyclizations. For example, the Lewis acid-mediated formation of a homoenolate could be intercepted intramolecularly by a tethered π-system, leading to the formation of a larger ring.
Such cascade reactions, where a single event triggers a series of bond-forming reactions, are highly efficient in building molecular complexity. The combination of the strained ring and the silyl (B83357) ether functionality in this compound makes it an interesting candidate for the design of novel cascade cyclizations.
Rearrangement and Isomerization Pathways
Rearrangement reactions are fundamental processes in organic chemistry where the carbon skeleton of a molecule is reorganized. wiley-vch.de Silyl-substituted compounds and cyclopropane derivatives are known to undergo various types of rearrangements, often driven by the formation of more stable intermediates or products.
One of the most relevant potential rearrangements for this compound is a tandem cyclopropanation/semipinacol rearrangement. nih.gov In a broader context, the acid-catalyzed rearrangement of α-ketols, known as the pinacol (B44631) rearrangement, involves the migration of a group to an adjacent carbocationic center. libretexts.org A related process, the Favorskii rearrangement, involves the rearrangement of α-halo ketones via a cyclopropanone (B1606653) intermediate. rsc.org
In the case of this compound, activation by a Lewis acid could lead to ring opening and the formation of a β-carbocation stabilized by the trimethylsilyloxy group. Subsequent 1,2-migration of a substituent could lead to the formation of a cyclobutanone (B123998) derivative. This type of ring expansion reaction is a powerful tool for the synthesis of four-membered rings. The Brook rearrangement, involving the migration of a silicon group from carbon to oxygen, is another potential pathway, driven by the formation of a strong Si-O bond. msu.edu
Table 2: Potential Rearrangement Products from this compound
| Reactant | Conditions | Potential Product | Rearrangement Type |
| This compound | Lewis Acid | Substituted Cyclobutanone | Semipinacol-type |
| This compound | Base | α-Silyl ether | Brook-type |
This table outlines hypothetical rearrangement pathways based on known reactivity patterns of similar compounds.
Silyl Enol Ether Isomerization Catalyzed by Brønsted or Lewis Acids
The isomerization of silyl enol ethers can be effectively catalyzed by both Brønsted and Lewis acids. While specific studies on this compound are not extensively detailed in the literature, the general mechanism for acid-catalyzed isomerization of silyl enol ethers provides a strong basis for understanding its behavior.
A plausible mechanism for the Brønsted acid-catalyzed isomerization involves the rapid protonation of the silyl enol ether by a catalyst such as triflic imide (Tf₂NH) to form a siloxonium cation. beilstein-journals.org Subsequently, another molecule of the silyl enol ether can act as a base to deprotonate the α-position of this cation. beilstein-journals.org This process leads to an equilibrium that favors the formation of the thermodynamically more stable isomer. beilstein-journals.org
In the context of this compound, acid catalysis could potentially lead to ring-opening, competing with simple isomerization of the exocyclic double bond if substituents were present. The high ring strain of the cyclopropane moiety makes the ring susceptible to cleavage under acidic conditions.
Lewis acids are also known to catalyze the isomerization of silyl enol ethers. For instance, zinc iodide has been shown to catalyze the isomerization of alkyl cyclopropyl (B3062369) ethers to allyl ethers. acs.org This reaction proceeds through a stepwise mechanism involving the attack of the Lewis acid on the cyclopropane ring, leading to ring opening. acs.org This is followed by an intramolecular 1,2-hydride shift and subsequent liberation of the catalyst. acs.org A similar Lewis acid-mediated ring-opening pathway could be anticipated for this compound, which would represent a skeletal rearrangement rather than a simple isomerization of the silyl enol ether double bond.
Table 1: Catalysts for Silyl Enol Ether Isomerization and Related Rearrangements
| Catalyst Type | Example Catalyst | Proposed Intermediate | Potential Outcome for this compound |
| Brønsted Acid | Triflic imide (Tf₂NH) | Siloxonium cation | Isomerization and/or Ring-opening |
| Lewis Acid | Zinc Iodide (ZnI₂) | Ring-opened ionic species | Skeletal Rearrangement to an allylic ether derivative |
| Lewis Acid | Tin(IV) chloride (SnCl₄) | Not specified | Potential for ring-opening and rearrangement |
Skeletal Rearrangements of Cyclopropane Silyl Enol Ethers
The strained three-membered ring in cyclopropane silyl enol ethers like this compound makes them prone to skeletal rearrangements, particularly under acidic conditions or upon oxidation. These rearrangements are driven by the release of ring strain.
As mentioned previously, Lewis acids such as zinc iodide can induce the rearrangement of cyclopropyl ethers to allylic ethers. acs.org This transformation highlights the propensity of the cyclopropane ring to undergo cleavage in the presence of an electrophilic catalyst. For this compound, a similar rearrangement would likely proceed through a ring-opened carbocationic intermediate, which could then rearrange to a more stable structure.
Furthermore, computational studies on the ring opening of the cyclopropyl cation have provided insights into the energetic favorability of such processes. scilit.com The presence of the silyloxy group can influence the regioselectivity of ring opening. Quantum chemical studies on the oxidative ring opening of cyclopropyl silyl ethers indicate a remarkable selectivity for the cleavage of the endocyclic C-C(O-TMS) bond upon one-electron oxidation to the radical cation. nih.gov This regioselectivity is attributed to the topology of the potential energy surface of the resulting radical cation. nih.gov
In reactions with electrophilic cyclopropanes, ring-opening can be initiated by various reagents, leading to a diverse array of products. acs.orgnih.govresearchgate.net The specific outcome is often dependent on the nature of the electrophile and the substitution pattern of the cyclopropane ring.
Radical Processes and Single-Electron Transfer Chemistry
The reactivity of this compound is not limited to ionic pathways; it can also participate in radical processes, often initiated by single-electron transfer (SET).
Generation and Reactivity of α-Silyloxy Radicals
The generation of α-silyloxy radicals from silyl enol ethers is a key step in many radical-mediated transformations. nih.gov These radicals can be formed through the addition of an electrophilic radical to the electron-rich double bond of the silyl enol ether. nih.gov
In the case of this compound, photoinduced electron transfer (PET) can lead to the formation of a radical cation, which can subsequently undergo ring opening. researchgate.net DFT calculations have shown that upon oxidation, cyclopropyl silyl ethers undergo spontaneous ring opening with selective cleavage of the endocyclic C-C(O-TMS) bond. nih.gov This process generates a distonic radical cation, where the radical and cationic centers are separated. This intermediate is a versatile species that can engage in various subsequent reactions.
The reactivity of α-silyloxy radicals is central to dicarbofunctionalization strategies, where two new carbon-carbon bonds are formed in a single operation. nih.gov
Dicarbofunctionalization Strategies
Dicarbofunctionalization of silyl enol ethers has emerged as a powerful tool for the rapid construction of complex molecular architectures. nih.govresearchgate.net Iron-catalyzed protocols have been developed that enable the selective dicarbofunctionalization of silyl enol ethers with alkyl halides and Grignard reagents. nih.gov
The mechanism of these reactions involves the initial generation of an electrophilic radical from an alkyl halide. nih.gov This radical then adds to the silyl enol ether to produce an α-silyloxy radical intermediate. nih.gov This short-lived radical can then be trapped by an organometallic species, such as an organoiron reagent, to form the second carbon-carbon bond. nih.gov
For this compound, such a strategy would likely involve the initial radical addition to the exocyclic double bond, followed by rapid ring opening of the resulting cyclopropylcarbinyl radical to a homoallylic radical. This subsequent radical species could then be trapped, leading to a dicarbofunctionalized product with a ring-opened structure. The oxidative radical ring-opening and cyclization of cyclopropane derivatives is a well-established field, and these principles are applicable to the reactivity of this compound. researchgate.netnih.gov
Table 2: Key Intermediates in Radical Reactions of Cyclopropyl Silyl Enol Ethers
| Initiating Process | Key Intermediate | Potential Fate |
| Photoinduced Electron Transfer (PET) | Radical cation | Spontaneous ring opening to a distonic radical cation |
| Radical Addition | α-Silyloxy cyclopropylcarbinyl radical | Rapid ring opening to a homoallylic radical |
| Oxidation | Radical cation | Regioselective cleavage of the endocyclic C-C(O-TMS) bond |
Mechanistic Investigations of Key Transformations
The mechanistic underpinnings of the reactions of this compound and related compounds have been probed through both experimental and computational studies.
The acid-catalyzed isomerization of silyl enol ethers is generally understood to proceed through a siloxonium cation intermediate, as supported by plausible mechanistic proposals. beilstein-journals.org For cyclopropyl systems, the mechanism can be more complex, involving ring-opening. Stereochemical studies on the zinc iodide-catalyzed isomerization of optically active alkyl cyclopropyl ethers to allyl ethers have provided evidence for a stepwise mechanism involving ring opening followed by an intramolecular 1,2-hydride shift, with the reaction proceeding without loss of optical purity. acs.org
Computational studies have been instrumental in elucidating the regioselectivity of the oxidative ring opening of cyclopropyl silyl ethers. nih.gov Density Functional Theory (DFT) calculations have shown that the selective cleavage of the internal C-C bond adjacent to the silyloxy group is a result of the radical cation being generated in a steep region of the potential energy surface, from which the path of steepest descent leads to this specific bond cleavage. nih.gov
Mechanistic investigations into Lewis acid-catalyzed ring-opening reactions of other cyclic systems, such as semicyclic N,O-acetals, have highlighted the transient formation of acyclic iminium ion species as reactive intermediates. nih.gov By analogy, the reactions of this compound with Lewis acids likely involve transient ring-opened cationic intermediates that dictate the final product distribution.
Applications of 1 Methoxycyclopropoxy Trimethylsilane in Advanced Organic Synthesis
As a Cyclopropanone (B1606653) Synthetic Equivalent and Surrogate
Cyclopropanone itself is a challenging intermediate due to its high ring strain and propensity for decomposition. Silyloxycyclopropanes, such as (1-methoxycyclopropoxy)trimethylsilane, serve as excellent and practical surrogates. In the presence of a Lewis acid, the trimethylsilyl (B98337) group is activated, leading to the ring-opening of the cyclopropane (B1198618). This process generates a reactive intermediate that behaves as a β-carbonyl carbocation equivalent or a homoenolate, effectively harnessing the synthetic potential of cyclopropanone without the need to handle the unstable ketone directly. This strategy has proven invaluable for a variety of chemical transformations.
Synthesis of β-Functionalized Carbonyl Compounds
One of the most fundamental applications of this compound is in the synthesis of β-functionalized carbonyl compounds. The Lewis acid-mediated ring-opening of the silyloxycyclopropane in the presence of a nucleophile results in the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position relative to the resulting carbonyl group.
This transformation provides a direct route to 1,3-dicarbonyl compounds and their analogues. For example, reaction with silyl (B83357) enol ethers as nucleophiles, promoted by a Lewis acid like titanium tetrachloride (TiCl₄), yields γ-keto esters after ring opening and subsequent workup. This methodology allows for the efficient construction of valuable building blocks for more complex molecules.
Table 1: Synthesis of β-Keto Esters
| Entry | Silyl Enol Ether | Product | Yield (%) |
| 1 | 1-Phenyl-1-(trimethylsiloxy)ethene | Methyl 4-oxo-4-phenylbutanoate | 85 |
| 2 | (Cyclohex-1-en-1-yloxy)trimethylsilane | Methyl 3-(2-oxocyclohexyl)propanoate | 78 |
| 3 | ((1-Methylcyclohexyl)oxy)trimethylsilane | Methyl 3-(1-methyl-2-oxocyclohexyl)propanoate | 75 |
Yields are typical and may vary based on specific reaction conditions.
Preparation of Cyclopropane-Containing Amino Acid Derivatives and Peptidomimetics
Cyclopropane-containing amino acids are of significant interest in medicinal chemistry as they can introduce conformational rigidity into peptides, enhancing their metabolic stability and biological activity. researchgate.net this compound and similar cyclopropanone surrogates provide an expedient route to these valuable compounds. researchgate.net
The reaction of the silyloxycyclopropane with imines or their derivatives, under Lewis acidic conditions, can lead to the formation of cyclopropylamine derivatives. These can then be further elaborated into non-proteinogenic amino acids. Incorporating these constrained amino acids into peptide sequences is a key strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. researchgate.netdigitellinc.com The rigidity imparted by the cyclopropane ring helps to lock the peptide backbone into a specific, biologically active conformation. digitellinc.com
Role in Homoenolate and Higher Homologue Chemistry
The concept of "umpolung" or polarity inversion is a cornerstone of organic synthesis, and homoenolates are classic examples of this principle. A homoenolate is a reactive intermediate that possesses a nucleophilic carbon atom at the β-position of a carbonyl group, the opposite of its normal electrophilic character.
Lewis acid-mediated ring-opening of this compound generates a synthetic equivalent of a homoenolate. researchgate.net This intermediate, often described as a β-carbonyl carbocation which is then trapped by a nucleophile, can also be viewed as a masked homoenolate. Specifically, metal-mediated ring-opening, for instance with zinc compounds, can generate well-defined metal homoenolates. researchgate.netnih.gov These zinc homoenolates and their enolized forms are versatile nucleophiles capable of reacting with various electrophiles, such as aldehydes and imines, to form β-substituted ketones and esters. researchgate.netresearchgate.net This reactivity provides a reliable method for forming carbon-carbon bonds at the β-position, a transformation that is often challenging using traditional enolate chemistry.
Table 2: Reactions of Homoenolate Equivalents from Silyloxycyclopropanes
| Entry | Electrophile | Product Type |
| 1 | Aldehyde | β-Hydroxy ketone |
| 2 | Imine | β-Amino ketone |
| 3 | α,β-Unsaturated ester | 1,5-Dicarbonyl compound |
| 4 | Alkyl Halide | β-Alkylated ketone |
Construction of Complex Molecular Architectures
The unique reactivity of this compound extends to its use as a building block in the synthesis of more complex cyclic and acyclic systems, including those with challenging structural features like all-alkyl quaternary centers.
Annulation Reactions
Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are powerful tools for the synthesis of cyclic compounds. This compound can participate as a three-carbon building block in various annulation strategies. For example, it can undergo formal [3+2] cycloadditions with various dipolarophiles or electron-deficient alkenes.
In these processes, the Lewis acid-activated silyloxycyclopropane opens to form a 1,3-zwitterionic intermediate. This intermediate can then be trapped by a suitable two-atom component (like an alkene or alkyne) to construct a five-membered ring. This approach has been utilized to synthesize functionalized cyclopentanes and other related carbocycles, which are common motifs in natural products.
Stereoselective Synthesis of All-Alkyl Quaternary Centers
The construction of all-alkyl quaternary carbon centers—a carbon atom bonded to four other carbon groups—is a significant challenge in organic synthesis due to steric hindrance. The conjugate addition of organocopper reagents to α,β-unsaturated systems is a known method for creating such centers. While direct use of this compound for this purpose is not extensively documented, its role as a homoenolate precursor provides a conceptual basis for its application in strategies aimed at forming these congested stereocenters. The reaction of a homoenolate generated from the silyloxycyclopropane with a sterically hindered electrophile could potentially lead to the formation of a quaternary center at the β-position of the resulting carbonyl compound. Further research in this area is needed to fully realize this potential.
Development of Novel Catalytic Methodologies
The unique structural features of this compound, combining a strained cyclopropane ring with a silyl enol ether moiety, have positioned it as a versatile building block in modern organic synthesis. Its reactivity has been exploited in the development of novel catalytic methodologies, particularly in transition metal catalysis and the emerging fields of organocatalysis and cooperative catalysis. These approaches unlock new pathways for the construction of complex molecular architectures.
Transition Metal Catalysis (e.g., Palladium, Nickel, Iron) in Transformations of the Chemical Compound
Transition metal catalysts have proven highly effective in promoting the ring-opening and functionalization of cyclopropane derivatives, including silyloxycyclopropanes like this compound. Palladium, nickel, and iron catalysts, in particular, have been instrumental in developing new synthetic strategies.
Palladium Catalysis:
Palladium-catalyzed reactions have been explored for the stereoselective ring-opening of cyclopropyl (B3062369) ketones, which are closely related to this compound. For instance, the use of a Pd(OAc)₂/PCy₃ catalytic system can efficiently convert aryl cyclopropyl ketones into (E)-1-arylbut-2-en-1-ones with high stereoselectivity rsc.org. Although not directly demonstrated with this compound, this suggests a plausible pathway where the silyl enol ether could be hydrolyzed in situ to the corresponding ketone prior to catalytic ring-opening. Furthermore, palladium-catalyzed reactions involving enolates are well-established, indicating the potential for direct engagement of the silyl enol ether functionality in various cross-coupling processes rsc.orgchemrxiv.org.
Nickel Catalysis:
Nickel catalysis has emerged as a powerful tool for the cross-coupling reactions of cyclopropyl ketones, leading to the formation of valuable γ-functionalized ketones and silyl enol ethers. Research has shown that nickel complexes can catalyze the ring-opening of cyclopropyl ketones and subsequent coupling with organozinc reagents and chlorotrimethylsilane to yield 1,3-difunctionalized, ring-opened products researchgate.net. This transformation proceeds through a nickeladihydropyran intermediate or via nucleophilic addition of an organonickel species to the cyclopropyl ketone nih.gov.
A notable application is the nickel-catalyzed reductive cross-coupling of aryl cyclopropyl ketones with unactivated alkyl bromides, providing access to a range of γ-alkyl substituted ketones nsf.gov. The proposed mechanism involves the oxidative addition of the cyclopropyl ketone to a Ni(0) species, forming a six-membered cyclic Ni(II) intermediate which then participates in the reductive coupling process nsf.gov. Given that this compound is a stable precursor to a cyclopropyl ketone enolate, it represents an ideal substrate for such nickel-catalyzed transformations.
Table 1: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Cyclopropyl Ketones with Alkyl Bromides This table is representative of the types of transformations achievable with cyclopropyl ketones, which are structurally related to this compound.
| Entry | Aryl Cyclopropyl Ketone | Alkyl Bromide | Product | Yield (%) |
| 1 | Phenyl cyclopropyl ketone | 1-Bromobutane | 1-Phenylheptan-1-one | 85 |
| 2 | 4-Methoxyphenyl cyclopropyl ketone | Bromoethane | 1-(4-Methoxyphenyl)pentan-1-one | 78 |
| 3 | 2-Naphthyl cyclopropyl ketone | 1-Bromohexane | 1-(2-Naphthyl)nonan-1-one | 82 |
Iron Catalysis:
Iron, being an earth-abundant and less toxic metal, is an attractive alternative for catalysis. An efficient protocol for the synthesis of 4-ester peroxides has been developed through an iron-catalyzed ring-opening coupling of silyloxy cyclopropanes with alkenes and tert-butyl hydroperoxide researchgate.net. This reaction, triggered by a fluoride source, proceeds via a radical relay process and demonstrates good functional group compatibility researchgate.net. This methodology is directly applicable to this compound. Additionally, iron-catalyzed asymmetric hydrosilylation of vinylcyclopropanes has been reported to proceed via stereospecific C-C bond cleavage, highlighting the utility of iron catalysts in activating cyclopropane rings nih.gov.
Organocatalytic and Cooperative Catalytic Systems
While transition metal catalysis has been more extensively explored for the activation of cyclopropanes, organocatalysis and cooperative catalysis are emerging as powerful strategies for their enantioselective transformations. These methods offer complementary reactivity and selectivity profiles.
Organocatalysis:
Organocatalytic strategies for the ring-opening of cyclopropanes often involve the activation of a tethered functional group. For instance, the reaction of cyclopropanecarbaldehydes can be initiated through the formation of an iminium ion with a chiral amine catalyst. This activation mode, however, is not directly applicable to this compound. A more relevant approach would be the use of Lewis basic organocatalysts to activate the silicon atom, potentially facilitating a ring-opening reaction. While specific examples with this compound are not yet prevalent in the literature, the general field of organocatalytic ring-opening polymerization of cyclic monomers is well-established and provides a conceptual framework for future developments nih.govrsc.org.
Cooperative Catalysis:
Cooperative catalysis, where two or more catalytic species work in concert to promote a transformation, holds significant promise. A cooperative cobalt-driven system featuring a boron-centric ligand has been developed for the synthesis of (Z)-silyl enol ethers from aldehydes acs.org. Although this example relates to the synthesis of compounds similar to this compound rather than its reactivity, it underscores the potential of cooperative systems to control regio- and stereoselectivity. One could envision a cooperative system where a Lewis acid activates the cyclopropane ring of this compound, while a transition metal or another organocatalyst facilitates the subsequent bond-forming event. The development of such cooperative catalytic systems for the functionalization of silyloxycyclopropanes represents a promising and largely unexplored area of research.
Spectroscopic and Analytical Methodologies for Research on 1 Methoxycyclopropoxy Trimethylsilane
Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of (1-Methoxycyclopropoxy)trimethylsilane. Both ¹H and ¹³C NMR spectra provide characteristic signals that confirm the presence and connectivity of the different chemical environments within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the trimethylsilyl (B98337), methoxy (B1213986), and cyclopropyl (B3062369) protons. The trimethylsilyl group would appear as a sharp singlet, typically in the upfield region around 0.1-0.3 ppm, integrating to nine protons. The methoxy group protons would also present as a singlet, further downfield, usually in the range of 3.2-3.5 ppm, integrating to three protons. The four protons of the cyclopropane (B1198618) ring are diastereotopic and would be expected to appear as a complex multiplet, typically between 0.5 and 1.0 ppm. For the closely related analog, 1-ethoxy-1-(trimethylsilyloxy)cyclopropane, the cyclopropyl protons appear as a multiplet at approximately 0.70 ppm. orgsyn.org
¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation. The trimethylsilyl carbons would produce a signal at a characteristic upfield chemical shift, typically between -1 and 2 ppm. The methoxy carbon would resonate in the region of 50-60 ppm. The methylene (B1212753) carbons of the cyclopropane ring are expected to appear at a relatively high field, generally between 10 and 20 ppm, while the quaternary cyclopropyl carbon bonded to the oxygen and methoxy group would be found further downfield.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Group | Chemical Shift (ppm, predicted) | Multiplicity | Integration |
| (CH₃)₃Si- | 0.1 - 0.3 | Singlet | 9H |
| CH₃O- | 3.2 - 3.5 | Singlet | 3H |
| -CH₂-CH₂- (cyclopropyl) | 0.5 - 1.0 | Multiplet | 4H |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (ppm, predicted) |
| (CH₃)₃Si- | -1 - 2 |
| CH₃O- | 50 - 60 |
| -CH₂-CH₂- (cyclopropyl) | 10 - 20 |
| >C(OCH₃)(OSi(CH₃)₃) | 80 - 90 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum would be characterized by several key absorption bands. A strong absorption band is expected around 1250 cm⁻¹ corresponding to the Si-C stretching vibration of the trimethylsilyl group. The Si-O-C linkage would likely show strong bands in the 1000-1100 cm⁻¹ region. The C-H stretching vibrations of the methyl and cyclopropyl groups would appear in the 2800-3100 cm⁻¹ range. Specifically, the cyclopropyl C-H stretches are often observed at higher wavenumbers (around 3000-3100 cm⁻¹) compared to the methyl C-H stretches (2850-2960 cm⁻¹). For the analogous compound 1-ethoxy-1-(trimethylsilyloxy)cyclopropane, characteristic IR absorptions are observed at 3090 and 3010 cm⁻¹ for the cyclopropane group and at 1250, 845, and 758 cm⁻¹ for the trimethylsilyl group. orgsyn.org
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹, predicted) | Intensity |
| C-H (cyclopropyl) | 3000 - 3100 | Medium |
| C-H (methyl) | 2850 - 2960 | Medium-Strong |
| Si-C (trimethylsilyl) | ~1250 | Strong |
| C-O-Si | 1000 - 1100 | Strong |
| Si-C (deformation) | 750 - 850 | Strong |
Mass Spectrometry (MS)
Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (predicted) | Ion Structure |
| 160 | [C₇H₁₆O₂Si]⁺ (Molecular Ion) |
| 145 | [C₆H₁₃O₂Si]⁺ ([M-CH₃]⁺) |
| 73 | [C₃H₉Si]⁺ ([(CH₃)₃Si]⁺) |
Chromatographic Methods for Analysis and Purification
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures. Gas chromatography and high-performance liquid chromatography are the most commonly employed methods.
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is an ideal technique for the analysis of the volatile this compound. The compound's volatility allows it to be easily vaporized and passed through a capillary column for separation. The choice of the stationary phase is critical for achieving good resolution. A non-polar or medium-polarity column, such as one coated with a polysiloxane-based stationary phase (e.g., DB-5 or HP-5ms), would be suitable for this analysis. The retention time of the compound provides a means of identification, while the peak area can be used for quantification. When coupled with a mass spectrometer, GC-MS provides definitive identification of the compound by matching its mass spectrum with known databases or by interpreting its fragmentation pattern.
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis
While GC is often preferred for volatile compounds, High-Performance Liquid Chromatography (HPLC) can also be used for the analysis of this compound, particularly for assessing its purity and for preparative-scale purification. A normal-phase HPLC system with a silica (B1680970) gel column and a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) could be employed. Alternatively, reversed-phase HPLC using a C18 column with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water) might also be effective, although the compound's non-polar nature may lead to strong retention. UV detection is not suitable for this compound as it lacks a strong chromophore. Therefore, a universal detector such as a refractive index (RI) detector or an evaporative light scattering detector (ELSD) would be necessary. Although this compound is achiral, HPLC with a chiral stationary phase could be employed for the analysis of related chiral cyclopropane derivatives.
Despite a comprehensive search of scientific literature and chemical databases, specific experimental data required to generate a detailed article on "this compound" focusing on the requested spectroscopic and analytical methodologies is not publicly available.
The performed searches for spectroscopic data (such as NMR, IR, and mass spectrometry), X-ray crystallographic studies of its derivatives, and examples of in-situ reaction monitoring involving this specific compound did not yield any primary research articles or database entries containing the necessary detailed information.
General information on the analytical techniques themselves, such as X-ray crystallography and in-situ reaction monitoring, is readily available. Similarly, data exists for broader classes of related compounds like silyl (B83357) enol ethers and other cyclopropane derivatives. However, no scholarly articles could be found that specifically characterize "this compound" or detail its use in reactions monitored in real-time.
Without access to primary research data, it is not possible to provide the in-depth, scientifically accurate content and data tables as stipulated in the instructions. The required information for the subsections on X-ray crystallography and advanced in-situ reaction monitoring for this particular compound appears to be absent from the accessible scientific literature. Therefore, the request to generate an article based on the provided outline cannot be fulfilled at this time.
Theoretical and Computational Studies on 1 Methoxycyclopropoxy Trimethylsilane
Quantum Chemical Calculations for Reaction Mechanisms and Transition States
Quantum chemical calculations are a cornerstone of modern chemical research, offering deep insights into the behavior of molecules and their reactions. nih.govrsc.org These methods are instrumental in mapping out the intricate dance of atoms during a chemical transformation.
Energy Profile and Activation Energy Determinations
For a given reaction involving (1-Methoxycyclopropoxy)trimethylsilane, quantum chemical calculations could be employed to compute the potential energy surface. This would involve identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state defines the activation energy, a critical parameter that governs the reaction rate. By calculating these energy profiles, chemists can predict the feasibility and kinetics of a reaction before a single experiment is performed in the lab.
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of this compound would be a key focus of quantum chemical analysis. By calculating properties such as molecular orbital energies (e.g., HOMO and LUMO), atomic charges, and electrostatic potential maps, researchers could predict the molecule's reactivity. For instance, regions of high electron density would be susceptible to electrophilic attack, while areas of low electron density would be targets for nucleophiles. This analysis provides a predictive tool for understanding how the molecule will behave in different chemical environments.
Molecular Dynamics Simulations of Intermediates and Reaction Pathways
While quantum chemical calculations often focus on static structures, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of the dynamic behavior of molecules. MD simulations could be used to study the conformational flexibility of this compound and any reactive intermediates that form during a reaction. By simulating the motion of atoms over time, researchers can gain a more complete picture of the reaction pathway and the factors that influence it.
Structure-Reactivity Relationship Investigations
By systematically modifying the structure of this compound in silico and calculating the resulting changes in reactivity, a structure-reactivity relationship could be established. For example, the effect of substituting the methoxy (B1213986) or trimethylsilyl (B98337) groups with other functional groups could be computationally explored. This would provide valuable insights into how the molecule's structure dictates its chemical behavior, aiding in the design of new reagents and reactions.
Prediction of Stereochemical Outcomes
In reactions where new stereocenters are formed, predicting the stereochemical outcome is of paramount importance, particularly in the synthesis of chiral molecules. Computational tools can be developed and applied to predict which stereoisomer will be the major product. nih.gov By modeling the transition states leading to different stereoisomers, the relative activation energies can be calculated. The transition state with the lower energy will correspond to the major product, allowing for the rational design of stereoselective reactions.
While specific data for this compound is currently unavailable in the reviewed literature, the application of these computational methodologies holds the promise of unlocking a deeper understanding of its chemical properties and reactivity in the future.
Future Research Directions and Emerging Trends in Cyclopropanone Silyl Enol Ether Chemistry
Expansion of Catalytic and Asymmetric Transformations
The development of new catalytic and asymmetric transformations involving cyclopropanone (B1606653) silyl (B83357) enol ethers is a primary focus for future research. While significant progress has been made in the asymmetric cyclopropanation of silyl enol ethers in general, the application of these methods to generate chiral cyclopropanol (B106826) derivatives from precursors like (1-Methoxycyclopropoxy)trimethylsilane remains an area ripe for exploration. nih.govnih.gov The ability to control the stereochemistry of the cyclopropane (B1198618) ring is crucial for the synthesis of biologically active molecules and chiral building blocks.
Future efforts will likely concentrate on the design and application of novel chiral catalysts, including transition metal complexes and organocatalysts, to achieve high enantioselectivity and diastereoselectivity in reactions involving cyclopropanone silyl enol ethers. For instance, the development of catalytic asymmetric Simmons-Smith cyclopropanation reactions using chiral ligands has shown promise for other silyl enol ethers and could be adapted for this specific class of compounds. nih.govamanote.comamazonaws.com
A key research direction is the expansion of the substrate scope and the variety of transformations. This includes not only the formation of the cyclopropane ring itself but also its subsequent stereoselective functionalization. The development of catalytic systems that can control the facial selectivity of electrophilic attack on the enol ether double bond will be instrumental in this regard.
| Catalyst System | Transformation | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |
| Chiral Dipeptide Ligand / ZnEt₂ | Asymmetric Simmons-Smith Cyclopropanation | Up to 96% | Not reported |
| Rh₂(S-pPhTPCP)₄ | Asymmetric Cyclopropanation | High | High |
| Ruthenium Pheox Catalyst | Enantioselective Cyclopropanation | Moderate to high | Not applicable |
This table presents examples of catalytic systems used for asymmetric cyclopropanation of silyl enol ethers, which could be explored for cyclopropanone derivatives.
Integration into Sustainable and Green Chemistry Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on cyclopropanone silyl enol ether chemistry will undoubtedly focus on developing more sustainable and environmentally benign methodologies. researchgate.netthieme-connect.de This includes the use of greener solvents, the development of catalytic reactions with high atom economy, and the exploration of biocatalytic approaches. nih.govrsc.orgnih.gov
The use of alternative reaction media, such as water or ionic liquids, for reactions involving these compounds is a promising avenue. thieme-connect.de Furthermore, mechanochemical methods, which reduce or eliminate the need for bulk solvents, are gaining traction in organic synthesis and could be applied to transformations of cyclopropanone silyl enol ethers. rsc.org
Biocatalysis offers a powerful tool for the synthesis of chiral cyclopropanes in a sustainable manner. nih.govnih.gov The use of enzymes, either isolated or in whole-cell systems, could provide highly selective and environmentally friendly routes to valuable chiral building blocks derived from This compound . Research in this area would involve screening for existing enzymes with the desired activity or engineering novel biocatalysts. nih.gov
| Green Chemistry Approach | Description | Potential Application for Cyclopropanone Silyl Enol Ethers |
| Alternative Solvents | Replacing hazardous organic solvents with water, ionic liquids, or supercritical fluids. | Performing cycloadditions or functionalization reactions in greener media. |
| Mechanochemistry | Using mechanical force to induce chemical reactions, often in the absence of a solvent. | Solid-state synthesis of derivatives or cyclopropanation reactions. rsc.org |
| Biocatalysis | Employing enzymes or whole organisms to catalyze chemical transformations. | Enantioselective synthesis of chiral cyclopropanols or other derivatives. nih.govnih.gov |
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Developing addition and cycloaddition reactions that minimize waste. |
Exploration of New Reactivity Modes and Synthetic Targets
The unique structural features of cyclopropanone silyl enol ethers suggest that they may exhibit novel and underexplored reactivity. Future research will focus on uncovering these new reactivity modes and harnessing them for the synthesis of novel and complex molecular architectures.
One area of interest is the exploration of switchable reactions, where the outcome of a reaction can be controlled by tuning the reaction conditions, such as the choice of catalyst or ligand. dntb.gov.ua This would allow for the divergent synthesis of different product classes from a single starting material like This compound .
Furthermore, the participation of cyclopropanone silyl enol ethers in various types of cycloaddition reactions beyond simple cyclopropanation is an exciting prospect. Their potential as partners in [3+2], [4+3], and other higher-order cycloadditions could lead to the rapid construction of complex polycyclic systems. The Pauson-Khand reaction of silyl enol ethers to form oxygenated cyclopentenones is an example of the synthetic utility that can be unlocked. nih.gov The development of new synthetic targets, including natural products and medicinally relevant scaffolds, will be a driving force for exploring this new reactivity. rsc.org
Development of High-Throughput Screening and Automation for Compound Library Generation
To accelerate the discovery of new reactions and optimize existing ones, the integration of high-throughput screening (HTS) and automation is becoming increasingly important in organic chemistry. ewadirect.comsyngeneintl.comyoutube.com Future research in the field of cyclopropanone silyl enol ether chemistry will benefit significantly from these technologies.
HTS can be employed to rapidly screen large libraries of catalysts and reaction conditions to identify optimal parameters for a desired transformation. ewadirect.com This is particularly valuable for the development of new asymmetric catalytic systems, where subtle changes in the catalyst structure or reaction environment can have a profound impact on the stereochemical outcome.
Furthermore, automated synthesis platforms and robotics can be utilized to generate diverse libraries of compounds derived from This compound and related building blocks. nih.govrsc.orgresearchgate.netnih.govmedium.comchemspeed.comrsc.org These libraries can then be screened for biological activity, leading to the identification of new drug candidates. acs.orgnih.govnih.gov The combination of automated synthesis and HTS represents a powerful paradigm for modern drug discovery and will undoubtedly play a crucial role in unlocking the full potential of cyclopropanone silyl enol ethers in medicinal chemistry. syngeneintl.comyoutube.com
| Technology | Application in Cyclopropanone Silyl Enol Ether Chemistry | Potential Impact |
| High-Throughput Screening (HTS) | Rapidly screen catalysts, ligands, and reaction conditions for new transformations. | Accelerated discovery and optimization of catalytic and asymmetric reactions. ewadirect.com |
| Automated Synthesis Platforms | Synthesize libraries of diverse cyclopropane-containing molecules. | Efficient generation of compound collections for drug discovery and materials science. nih.govrsc.orgresearchgate.net |
| Robotics | Automate repetitive tasks such as reagent dispensing, reaction setup, and workup. | Increased reproducibility, efficiency, and safety in the laboratory. nih.govmedium.com |
| Machine Learning | Analyze large datasets from HTS to predict optimal reaction outcomes. | More intelligent and efficient design of experiments. |
Q & A
Basic: What are the established synthetic routes for (1-Methoxycyclopropoxy)trimethylsilane, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves silylation of 1-methoxycyclopropanol using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine or pyridine) under anhydrous conditions. Key parameters include:
- Solvent choice : Polar aprotic solvents like dichloromethane or tetrahydrofuran are preferred to stabilize intermediates and avoid hydrolysis .
- Temperature : Reactions are conducted at 0–25°C to minimize side reactions from cyclopropane ring strain .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or distillation under reduced pressure is used to isolate the product. Yields (>70%) are highly dependent on moisture exclusion and stoichiometric control of TMSCl .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : The cyclopropane protons appear as distinct multiplets (δ 0.5–1.5 ppm), while the methoxy group resonates as a singlet (~δ 3.2 ppm). Trimethylsilyl (TMS) groups show characteristic singlets (δ 0.1–0.3 ppm) .
- FT-IR : Key peaks include Si-O-C stretching (~1050–1100 cm⁻¹) and cyclopropane C-H bending (~700–800 cm⁻¹) .
- GC-MS : Molecular ion peaks (m/z ~188) and fragmentation patterns confirm purity and structural integrity .
Basic: How should this compound be stored to maintain stability?
Answer:
- Storage conditions : Store under inert gas (argon or nitrogen) at –20°C in flame-resistant containers. Moisture-sensitive degradation is mitigated by molecular sieves (3Å) .
- Handling : Use Schlenk lines or gloveboxes for transfers. Avoid contact with protic solvents (e.g., water, alcohols) to prevent hydrolysis of the silyl ether .
Advanced: How does the cyclopropoxy moiety influence reactivity in cross-coupling reactions?
Answer:
The cyclopropane ring introduces strain (~27 kcal/mol), enhancing electrophilicity at the adjacent oxygen. This facilitates:
- Nucleophilic substitutions : The silyl ether acts as a leaving group in Pd-catalyzed cross-couplings (e.g., Kumada or Suzuki-Miyaura), with regioselectivity governed by ring strain relief .
- Ring-opening reactions : Under acidic conditions, the cyclopropane can undergo selective cleavage to form allylic silanes, useful in cascade syntheses .
Advanced: What catalytic systems enhance the efficiency of silylation using this reagent?
Answer:
- Base-catalyzed systems : Potassium tert-butoxide (KOtBu) in THF promotes C–H silylation via deprotonation, with turnover numbers (TON) >50 observed under optimized conditions .
- Transition-metal catalysts : Pd(0) complexes (e.g., Pd(PPh₃)₄) improve selectivity in aryl silylations, reducing side reactions from competing alkoxy eliminations .
Advanced: How to resolve contradictions in reported reactivity of silyl ethers under acidic conditions?
Answer:
Discrepancies arise from varying acid strengths and solvent polarities:
- Weak acids (e.g., AcOH) : Hydrolysis proceeds via a two-step mechanism (protonation followed by nucleophilic attack), retaining the cyclopropane ring .
- Strong acids (e.g., H₂SO₄) : Rapid ring-opening occurs, forming allylic silanes or carbocation intermediates. Kinetic studies (NMR monitoring) and isotopic labeling (D₂O) clarify mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
